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Introduction

Isomaltitol, commonly known as Isomalt, is a sugar alcohol (polyol) used extensively in the
pharmaceutical and food industries as a sugar substitute.[1] It is an equimolar mixture of two
diastereomeric disaccharides: a-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and a-D-
glucopyranosyl-1,1-D-mannitol (1,1-GPM).[2] Produced in a two-stage process from sucrose,
Isomaltitol offers high stability, low hygroscopicity, and a favorable safety profile, making it a
versatile excipient in various formulations, including oral dosage forms like chewable tablets
and lozenges, as well as a carrier for liquid active pharmaceutical ingredients (APIs).[2] Its
metabolic properties, characterized by slow absorption and minimal impact on blood glucose
and insulin levels, further enhance its utility in formulations for a broad patient population.[1]
This guide provides a comprehensive overview of the core physicochemical properties of
Isomailtitol relevant to research and drug development.

Core Physicochemical Properties

The functional performance of Isomaltitol in pharmaceutical applications is dictated by its
unique physicochemical characteristics. These properties are summarized in the tables below.

General and Thermal Properties
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Isomaltitol's high thermal stability is a key advantage, allowing it to withstand processing at

elevated temperatures without degradation or caramelization. Its defined melting range and

glass transition temperature are critical parameters for processes like melt granulation and in

ensuring the stability of amorphous solid dispersions.

Property

Value

References

Appearance

White, odorless, crystalline

mass or powder

[2]

Chemical Formula C12H24011
Molecular Weight 344.31 g/mol

0.45 - 0.65 times that of
Sweethess

sucrose

Melting Range

145-150 °C

Glass Transition (Tg)

~60 °C (for the amorphous,

glassy state)

Heat of Solution

-39.4 kJ/kg (slight cooling
effect)

Caloric Value

~2 kcallg (9 kJ/g)

Solubility and Solution Properties

Isomaltitol's solubility is temperature-dependent. It is freely soluble in water, with solubility

increasing at higher temperatures, but only sparingly soluble in organic solvents like ethanol.

This characteristic is crucial for crystallization, granulation, and formulation of liquid dosage

forms.
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Property Value References

~24.5% (w/w) at Room

Solubility in Water
Temperature

Solubility in Ethanol Sparingly/Very slightly soluble

Low; does not significantly
Hygroscopicity absorb water until >85%
Relative Humidity (RH) at 25°C

Viscosity increases with
] ) ] concentration. Molten Isomalt
Viscosity of Aqueous Solutions ] )
has a lower viscosity than

molten sucrose.

Metabolic Fate of Isomaltitol

Unlike traditional sugars, Isomaltitol is incompletely and slowly absorbed in the small intestine.
The unabsorbed portion proceeds to the large intestine where it is largely fermented by gut
microbiota into short-chain fatty acids (SCFAS), gases, and energy. This metabolic pathway is

the basis for its low caloric value and low glycemic index.
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Figure 1: Metabolic pathway of Isomaltitol in humans.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Isomaltitol. The
following sections outline standard protocols for determining its key properties.

Thermal Analysis by Differential Scanning Calorimetry
(DSC)

DSC is used to measure thermal transitions such as melting point (Tm) and glass transition
temperature (TQ).

Methodology:

» Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified
indium standard.

o Sample Preparation: Accurately weigh 5-10 mg of Isomaltitol powder into an aluminum DSC
pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

e Measurement Program:
o Place the sample and reference pans into the DSC cell.
o Equilibrate the cell at a starting temperature (e.g., 25 °C).

o Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its
melting point (e.g., 180 °C). This scan determines the melting temperature (Tm) from the
peak of the endothermic event.

o Hold at the high temperature for a few minutes to ensure complete melting.

o Cool the sample rapidly (e.g., at 20-50 °C/min) to a sub-ambient temperature (e.g., -20 °C)
to quench it into an amorphous state.

o Heat the amorphous sample again at the same rate (10 °C/min) to 180 °C. The glass
transition (Tg) is observed as a step change in the heat flow curve in this second heating
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scan.

o Data Analysis: Analyze the resulting thermogram to determine the onset temperature and
peak temperature of melting, and the midpoint of the step change for the glass transition.

Figure 2: Experimental workflow for DSC analysis of Isomaltitol.

Solubility Determination by Gravimetric Method

This method determines the concentration of a solute in a saturated solution at a specific
temperature.

Methodology:

o System Setup: Place a sufficient amount of solvent (e.g., deionized water) in a jacketed
glass vessel maintained at a constant temperature (e.g., 25 °C) by a circulating water bath.

e Saturation: Add an excess amount of Isomaltitol to the solvent while stirring continuously.
Continue stirring for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached,
which is indicated by the presence of undissolved solid.

o Sampling: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known
volume (e.g., 10 mL) of the clear supernatant using a pre-heated pipette to prevent
premature crystallization.

o Evaporation: Transfer the aliquot into a pre-weighed, dry evaporating dish. Record the total
weight.

e Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate
the solvent without degrading the solute (e.g., 105 °C) until a constant weight is achieved.

o Calculation: Cool the dish in a desiccator and weigh it. The mass of the dissolved Isomaltitol
is the final weight of the dish minus the initial tare weight. Calculate the solubility in terms of
9/100 mL or g/100 g of solvent.

Hygroscopicity Classification
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Hygroscopicity testing evaluates the tendency of a material to absorb atmospheric moisture.
The European Pharmacopoeia (Ph. Eur.) method is a common standard.

Methodology:

o Sample Pre-treatment: Dry the Isomaltitol sample to a constant weight under defined
conditions (e.g., 40 °C in a vacuum oven) to establish a dry reference state.

» Controlled Environment: Prepare a desiccator containing a saturated solution of ammonium
chloride to maintain a constant relative humidity of approximately 80% RH at 25 °C.

o Exposure: Place a known weight of the pre-dried Isomaltitol in a tared container within the
desiccator.

o Measurement: Store the setup at 25 °C for 24 hours. After the exposure period, re-weigh the
sample.

o Classification: Calculate the percentage increase in weight. Classify the hygroscopicity
based on the Ph. Eur. criteria:

o

Non-hygroscopic: < 0.2% weight increase.

[¢]

Slightly hygroscopic: = 0.2% and < 2% weight increase.

[¢]

Hygroscopic: = 2% and < 15% weight increase.

[e]

Very hygroscopic: = 15% weight increase.

Conclusion

Isomaltitol possesses a valuable combination of physicochemical properties, including high
thermal stability, low hygroscopicity, and a well-defined thermal behavior, making it an
exceptionally stable and versatile excipient for pharmaceutical development. Its unique
metabolic profile further broadens its applicability. A thorough understanding and
characterization of these properties, using standardized experimental protocols as outlined in
this guide, are critical for optimizing formulation design, ensuring manufacturing robustness,
and achieving desired product performance and stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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